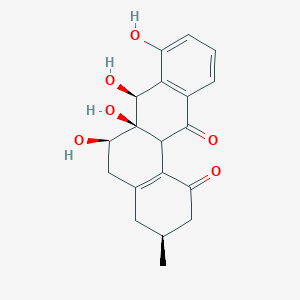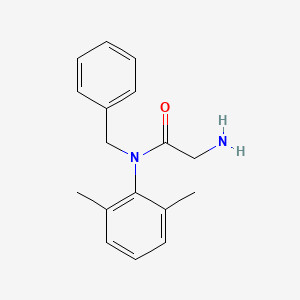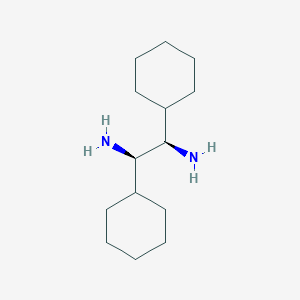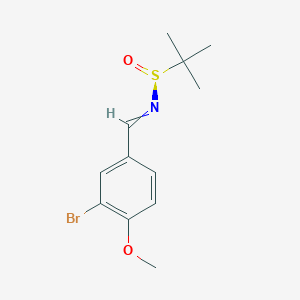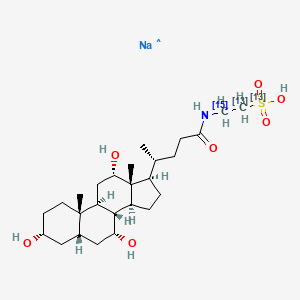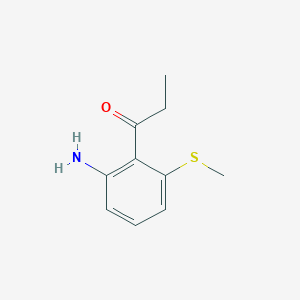
Nhs-peg8-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nhs-peg8-SH, also known as N-hydroxysuccinimide-polyethylene glycol-thiol, is a compound widely used in bioconjugation and crosslinking applications. It consists of a polyethylene glycol (PEG) spacer arm, which provides flexibility and solubility, and a thiol group that can react with maleimide or other thiol-reactive groups. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds, making it a versatile reagent in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nhs-peg8-SH typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a thiol-containing compound. The process begins with the activation of the PEG chain by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). This forms the NHS-activated PEG, which is then reacted with a thiol-containing compound such as cysteamine to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques like dialysis or chromatography to remove unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Nhs-peg8-SH undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Thiol-Maleimide Reactions: The thiol group reacts with maleimide groups to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include primary amines, maleimide-containing compounds, and coupling agents like DCC.
Conditions: Reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH (pH 7-9) for NHS ester reactions and slightly acidic to neutral pH (pH 6.5-7.5) for thiol-maleimide reactions.
Major Products
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of the thiol group with maleimide groups.
Scientific Research Applications
Nhs-peg8-SH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.
Biology: Employed in the modification of proteins, peptides, and other biomolecules to study their functions and interactions.
Medicine: Utilized in drug delivery systems, where the PEG spacer improves solubility and reduces immunogenicity.
Industry: Applied in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Nhs-peg8-SH involves the formation of stable covalent bonds with target molecules. The NHS ester group reacts with primary amines to form amide bonds, while the thiol group reacts with maleimide or other thiol-reactive groups to form thioether bonds. These reactions enable the conjugation of this compound to various biomolecules, enhancing their stability, solubility, and functionality.
Comparison with Similar Compounds
Similar Compounds
SM(PEG)2: A shorter PEG spacer with similar reactive groups.
SM(PEG)4: A medium-length PEG spacer with similar reactive groups.
SM(PEG)6: A longer PEG spacer with similar reactive groups.
SM(PEG)12: An even longer PEG spacer with similar reactive groups.
SM(PEG)24: The longest PEG spacer with similar reactive groups.
Uniqueness
Nhs-peg8-SH is unique due to its optimal PEG spacer length, which provides a balance between flexibility and solubility. This makes it particularly suitable for applications requiring stable and soluble bioconjugates. Additionally, the presence of both NHS ester and thiol groups allows for versatile conjugation strategies, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C23H41NO12S |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H41NO12S/c25-21-1-2-22(26)24(21)36-23(27)3-4-28-5-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-37/h37H,1-20H2 |
InChI Key |
VAFJMGGYNUTARY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


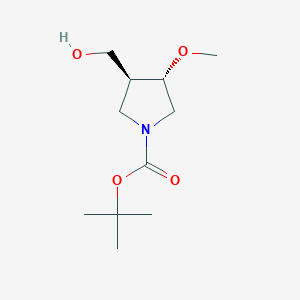
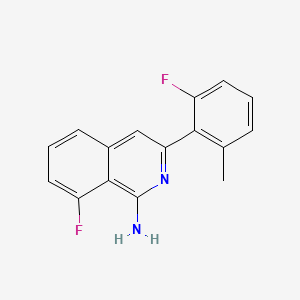

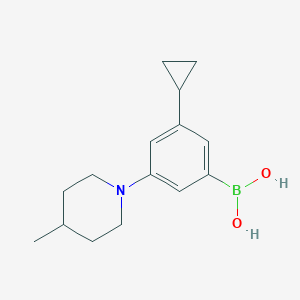
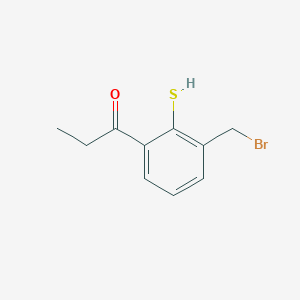

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
